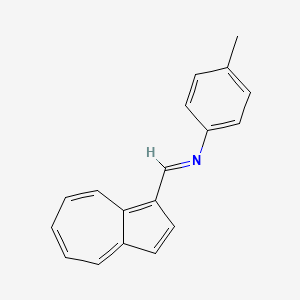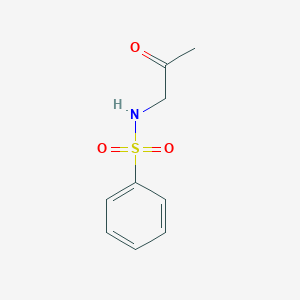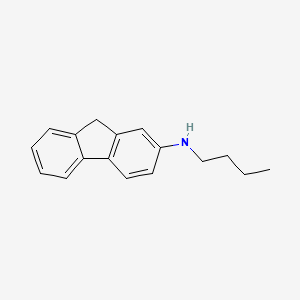
N-butyl-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-9H-fluoren-2-amine is an organic compound belonging to the class of fluorenes It is characterized by a fluorene backbone with an amine group at the 2-position and a butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-9H-fluoren-2-amine can be achieved through several methods. One common approach involves the alkylation of 9H-fluoren-2-amine with butyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the butyl halide, resulting in the formation of the desired product .
Another method involves the reductive amination of 9H-fluoren-2-aldehyde with butylamine. This process involves the formation of an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N-butyl-9H-fluoren-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-butyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors. The amine group can form hydrogen bonds or electrostatic interactions with the active site of the target protein, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-2-amine: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.
N-(tert-butyl)-9H-fluoren-3-amine: Has a tert-butyl group instead of a butyl group, which may affect its steric properties and reactivity
Uniqueness
N-butyl-9H-fluoren-2-amine is unique due to the presence of the butyl group, which enhances its hydrophobicity and may improve its interaction with hydrophobic pockets in biological targets. This property can be advantageous in drug design, where increased hydrophobicity can lead to better membrane permeability and bioavailability .
Properties
CAS No. |
93405-87-9 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-butyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C17H19N/c1-2-3-10-18-15-8-9-17-14(12-15)11-13-6-4-5-7-16(13)17/h4-9,12,18H,2-3,10-11H2,1H3 |
InChI Key |
JVNSWLPRFZRFOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


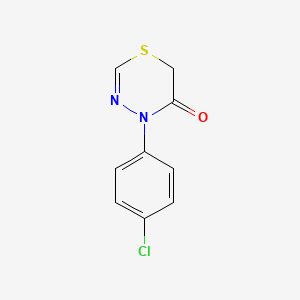
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
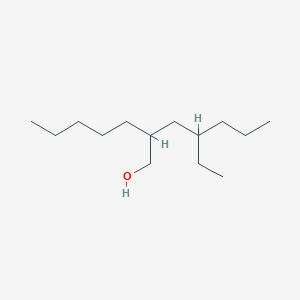
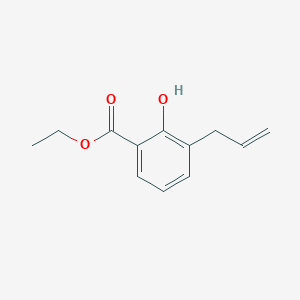
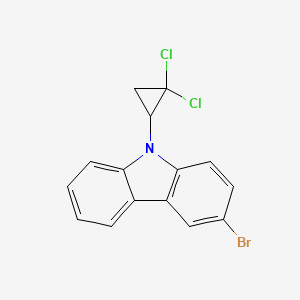
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)
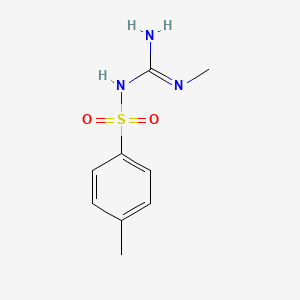
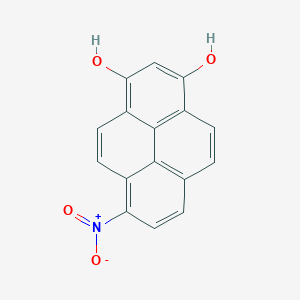
![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)
